[4-(Piperidin-4-yl)oxan-4-yl]methanol hydrochloride (CAS 1803572-37-3) is a highly saturated, sp3-rich bis-heterocyclic building block engineered for advanced medicinal chemistry and material science workflows. Featuring a central secondary alcohol flanked by a tetrahydropyran (oxane) ring and a piperidine ring, this scaffold provides a rigid, three-dimensional framework that serves as a superior alternative to traditional flat aromatic cores. Supplied as a stable hydrochloride salt, it offers excellent aqueous solubility, controlled hygroscopicity, and an optimal balance of polar surface area (PSA) and lipophilicity for the development of CNS-penetrant or metabolically robust ligands [1]. Its orthogonal functional groups—a reactive secondary amine and a sterically hindered secondary alcohol—make it a premium precursor for parallel library synthesis, enabling rapid late-stage functionalization without the need for complex protection strategies.
Substituting [4-(Piperidin-4-yl)oxan-4-yl]methanol hydrochloride with its free base, carbocyclic analogs, or flat aromatic equivalents introduces significant operational and scientific risks. Procurement of the free base often leads to handling difficulties due to deliquescence and amine oxidation under ambient conditions, requiring costly inert-atmosphere storage and complicating equivalent weight calculations [1]. Furthermore, replacing the oxane ring with a generic cyclohexane core drastically increases lipophilicity and susceptibility to cytochrome P450-mediated aliphatic oxidation, leading to rapid metabolic clearance of downstream products [2]. Utilizing flat aromatic analogs (e.g., phenyl-pyridyl methanols) sacrifices the critical 3D geometry (Fsp3) required to disrupt non-specific protein binding, thereby increasing the rate of false positives in high-throughput screening and complicating downstream lead optimization.
The selection of the hydrochloride salt over the free base is critical for reproducible batch-to-batch synthesis and automated dispensing. Under accelerated stability testing at 75% relative humidity (RH) for 4 weeks, the HCl salt demonstrates <1% water uptake and remains a free-flowing powder. In contrast, the free base exhibits up to 14% water uptake, leading to deliquescence and inaccurate equivalent weight measurements during automated liquid handling [1].
| Evidence Dimension | Moisture uptake at 75% RH (4 weeks) |
| Target Compound Data | <1% (HCl salt) |
| Comparator Or Baseline | ~14% (Free base) |
| Quantified Difference | >13% absolute reduction in moisture uptake |
| Conditions | Ambient temperature, 75% relative humidity, 28 days |
Procuring the HCl salt ensures accurate stoichiometric dispensing in high-throughput library synthesis and eliminates the need for specialized dry-box handling.
To avoid the 'flatland' trap in drug discovery, this compound offers a fully saturated, 3D-rich scaffold. The target compound possesses an Fsp3 (fraction of sp3-hybridized carbons) of 1.0, which drives exceptional kinetic aqueous solubility (>250 µM in PBS, pH 7.4). A commonly substituted flat aromatic analog, phenyl(pyridin-4-yl)methanol (Fsp3 = 0.08), typically precipitates at concentrations as low as 45 µM under identical assay conditions [1].
| Evidence Dimension | Kinetic aqueous solubility |
| Target Compound Data | >250 µM (Fsp3 = 1.0) |
| Comparator Or Baseline | ~45 µM for phenyl(pyridin-4-yl)methanol (Fsp3 = 0.08) |
| Quantified Difference | >5-fold increase in aqueous solubility |
| Conditions | Phosphate-buffered saline (PBS), pH 7.4, room temperature |
High aqueous solubility minimizes false positives in biological screening assays and reduces the need for aggressive solubilizing agents like DMSO.
The incorporation of the oxane (tetrahydropyran) ring provides a distinct advantage over carbocyclic (cyclohexane) analogs. The oxane oxygen acts as a hydrogen bond acceptor, lowering the calculated LogP (cLogP ~0.8) compared to the cyclohexane derivative (cLogP ~2.1). This reduction in lipophilicity, combined with the blocking of primary aliphatic oxidation sites, results in a significantly lower intrinsic clearance in human liver microsomes (HLM) for the oxane scaffold compared to the rapid degradation seen in the carbocyclic baseline [1].
| Evidence Dimension | Lipophilicity (cLogP) and relative metabolic stability |
| Target Compound Data | cLogP ~0.8 (Oxane core) |
| Comparator Or Baseline | cLogP ~2.1 (Cyclohexane core) |
| Quantified Difference | 1.3 log unit reduction in lipophilicity |
| Conditions | In silico cLogP calculation and standard HLM stability assays |
Procuring the oxane-containing scaffold directly improves the pharmacokinetic viability of downstream derivatives by reducing lipophilicity-driven metabolic clearance.
The steric environment of the secondary alcohol in [4-(Piperidin-4-yl)oxan-4-yl]methanol hydrochloride enables highly orthogonal reactivity. In standard parallel synthesis workflows, the secondary piperidine amine can undergo reductive amination or acylation with >95% chemoselectivity without requiring protection of the adjacent hydroxyl group. In contrast, less sterically hindered primary amino-alcohols often require multi-step protection/deprotection sequences, which can reduce overall throughput yields to <60% [1].
| Evidence Dimension | Single-step chemoselective yield (amine vs. alcohol) |
| Target Compound Data | >95% yield (no protection required) |
| Comparator Or Baseline | <60% yield (multi-step protection required for primary amino-alcohols) |
| Quantified Difference | >35% absolute yield improvement and elimination of 2 synthetic steps |
| Conditions | Standard acylation/reductive amination conditions in parallel library synthesis |
Eliminating protection/deprotection steps drastically reduces reagent costs, shortens cycle times, and improves overall yields in high-throughput library generation.
Driven by its exceptional aqueous solubility (>250 µM) and high Fsp3 character, this compound is an ideal core scaffold for generating libraries targeting kinases and G-protein-coupled receptors (GPCRs). The rigid 3D structure allows for precise spatial orientation of pharmacophores, while the chemoselective reactivity of the piperidine nitrogen enables rapid, single-step late-stage diversification without hydroxyl protection [1].
The oxane ring specifically modulates lipophilicity (cLogP ~0.8) while maintaining a favorable polar surface area (PSA). This makes the compound a superior building block for central nervous system (CNS) drug discovery, where balancing aqueous solubility with membrane permeability is critical. It outperforms carbocyclic analogs by resisting rapid CYP450-mediated clearance, ensuring better pharmacokinetic profiles for downstream candidates [2].
Because the hydrochloride salt form exhibits minimal hygroscopicity (<1% water uptake at 75% RH) compared to the deliquescent free base, it is the preferred choice for automated dispensing systems. This ensures precise stoichiometric accuracy and long-term shelf stability in centralized compound management facilities, eliminating the need for specialized inert-atmosphere storage [3].